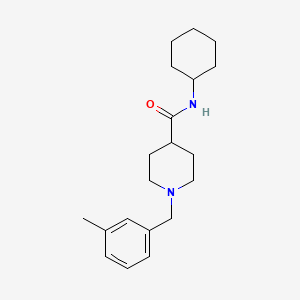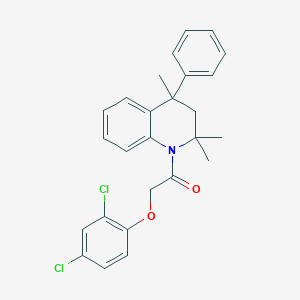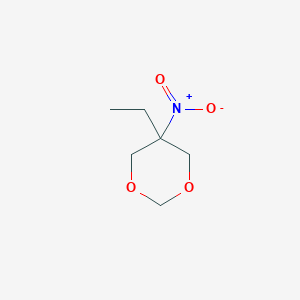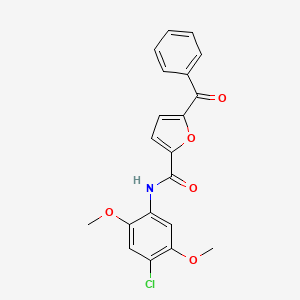
3-methoxy-N-(1-methoxypropan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-methoxy-N-(1-methoxypropan-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 1-methoxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
3-methoxy-N-(1-methoxypropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Aplicaciones Científicas De Investigación
3-methoxy-N-(1-methoxypropan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-(1-methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but studies suggest that it may inhibit certain enzymes involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
3-methoxy-N-(1-methoxypropan-2-yl)benzamide can be compared with other benzamide derivatives such as:
2-methoxy-N-(1-methylcyclohexyl)pyridin-3-amine: This compound is used in medicinal chemistry for the preparation of drug candidates.
3-acetoxy-2-methylbenzamide: Known for its antioxidant and antibacterial activities.
N-methoxy-N-methylbenzamide: Commonly referred to as Weinreb amide, used in organic synthesis.
The uniqueness of this compound lies in its specific methoxy and propan-2-yl substitutions, which confer distinct chemical and biological properties compared to other benzamide derivatives.
Propiedades
IUPAC Name |
3-methoxy-N-(1-methoxypropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9(8-15-2)13-12(14)10-5-4-6-11(7-10)16-3/h4-7,9H,8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPAKMJRFQHGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Benzyl-[(2,5-difluorophenyl)methyl]amino]ethanol](/img/structure/B5252545.png)


![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide](/img/structure/B5252566.png)
METHANONE](/img/structure/B5252579.png)
![N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5252583.png)

![2-[4-(2-cyclohexyl-1,3-benzoxazole-6-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B5252606.png)
![N-benzyl-N-(7-bicyclo[4.1.0]heptanyl)benzamide](/img/structure/B5252618.png)
![4-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5252630.png)

![1-(2,6-dimethyl-4-morpholinyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5252651.png)
